Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide
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Overview
Description
Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide is an organophosphorus compound that features a phosphonium center bonded to three phenyl groups and a phenylsulfanyl methyl group, with iodide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[(phenylsulfanyl)methyl]phosphanium iodide typically involves the reaction of triphenylphosphine with a phenylsulfanyl methyl halide in the presence of an iodide source. The reaction conditions often include:
Solvent: Non-polar organic solvents such as benzene or diethyl ether.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Reactants: Triphenylphosphine, phenylsulfanyl methyl halide, and an iodide source.
Equipment: Large-scale reactors with efficient mixing and temperature control.
Purification: Crystallization or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium center back to phosphine.
Substitution: The phenylsulfanyl methyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ylides for Wittig reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of triphenyl[(phenylsulfanyl)methyl]phosphanium iodide involves its ability to form stable phosphonium ylides. These ylides can participate in various organic reactions, such as the Wittig reaction, where they react with carbonyl compounds to form alkenes. The molecular targets and pathways involved include:
Formation of Ylides: The phosphonium center forms a stable ylide with adjacent carbon atoms.
Reaction with Carbonyl Compounds: The ylide reacts with aldehydes or ketones to form alkenes.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in similar reactions.
Methyltriphenylphosphonium iodide: Another phosphonium salt with similar reactivity.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine.
Properties
CAS No. |
69442-50-8 |
---|---|
Molecular Formula |
C25H22IPS |
Molecular Weight |
512.4 g/mol |
IUPAC Name |
triphenyl(phenylsulfanylmethyl)phosphanium;iodide |
InChI |
InChI=1S/C25H22PS.HI/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)21-27-25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 |
InChI Key |
KALUMJBVFPUIOP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CSC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
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